molecular formula C16H19N5S2 B6622894 4-Cyclopropyl-3-[2-(4-methylpyrazol-1-yl)ethylsulfanyl]-5-(thiophen-2-ylmethyl)-1,2,4-triazole

4-Cyclopropyl-3-[2-(4-methylpyrazol-1-yl)ethylsulfanyl]-5-(thiophen-2-ylmethyl)-1,2,4-triazole

Cat. No.: B6622894
M. Wt: 345.5 g/mol
InChI Key: SSQKXADQNHLDLA-UHFFFAOYSA-N
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Description

4-Cyclopropyl-3-[2-(4-methylpyrazol-1-yl)ethylsulfanyl]-5-(thiophen-2-ylmethyl)-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are often used in medicinal chemistry for their antifungal, antibacterial, and anticancer properties

Properties

IUPAC Name

4-cyclopropyl-3-[2-(4-methylpyrazol-1-yl)ethylsulfanyl]-5-(thiophen-2-ylmethyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5S2/c1-12-10-17-20(11-12)6-8-23-16-19-18-15(21(16)13-4-5-13)9-14-3-2-7-22-14/h2-3,7,10-11,13H,4-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQKXADQNHLDLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CCSC2=NN=C(N2C3CC3)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Cyclopropyl-3-[2-(4-methylpyrazol-1-yl)ethylsulfanyl]-5-(thiophen-2-ylmethyl)-1,2,4-triazole typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include the following steps:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

    Introduction of the Cyclopropyl Group: This step may involve the use of cyclopropyl halides under basic conditions to introduce the cyclopropyl moiety.

    Attachment of the Pyrazolyl Group: This can be done through nucleophilic substitution reactions using pyrazole derivatives.

    Incorporation of the Thiophenyl Group: This step may involve the use of thiophenyl halides or thiophenyl sulfonates in the presence of a base.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

4-Cyclopropyl-3-[2-(4-methylpyrazol-1-yl)ethylsulfanyl]-5-(thiophen-2-ylmethyl)-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazolyl and thiophenyl positions, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include bases like sodium hydride, solvents like dimethylformamide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Cyclopropyl-3-[2-(4-methylpyrazol-1-yl)ethylsulfanyl]-5-(thiophen-2-ylmethyl)-1,2,4-triazole has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antifungal, antibacterial, and anticancer agent due to its triazole core.

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding, particularly in the context of its pyrazolyl and thiophenyl groups.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-3-[2-(4-methylpyrazol-1-yl)ethylsulfanyl]-5-(thiophen-2-ylmethyl)-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can inhibit enzymes by binding to their active sites, while the pyrazolyl and thiophenyl groups can enhance binding affinity and specificity. The compound may also interfere with cellular pathways by modulating receptor activity or disrupting membrane integrity.

Comparison with Similar Compounds

Similar compounds to 4-Cyclopropyl-3-[2-(4-methylpyrazol-1-yl)ethylsulfanyl]-5-(thiophen-2-ylmethyl)-1,2,4-triazole include other triazole derivatives such as fluconazole, itraconazole, and voriconazole. These compounds share the triazole core but differ in their substituent groups, which can affect their biological activity and pharmacokinetic properties. The unique combination of cyclopropyl, pyrazolyl, and thiophenyl groups in this compound distinguishes it from these other compounds and may confer distinct advantages in terms of potency and selectivity.

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